1-Bromo-2-fluoroethane
Overview
Description
1-Bromo-2-fluoroethane is an organohalogen compound with the molecular formula C₂H₄BrF. It is a colorless liquid with a density of approximately 1.705 g/mL at 25°C and a boiling point of around 71-72.5°C . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
1-Bromo-2-fluoroethane is a simple alkyl halide. The primary targets of such compounds are typically nucleophilic sites in biological molecules, such as the sulfur atom in cysteine residues of proteins, or the nitrogen atoms in DNA bases. These nucleophilic sites can undergo substitution reactions with the alkyl halide, leading to modifications of the biological molecules .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction. The bromine atom on the ethane molecule is a good leaving group, and the carbon attached to it is electrophilic. When this compound encounters a nucleophile, such as the sulfur atom of a cysteine residue in a protein, the nucleophile can attack the electrophilic carbon, displacing the bromine atom .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific biological molecules it interacts with. For instance, if it modifies a protein involved in signal transduction, it could affect the signaling pathway that the protein is part of. Similarly, if it modifies DNA, it could potentially affect gene expression .
Pharmacokinetics
As an alkyl halide, it could potentially be metabolized through reactions such as dehalogenation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological molecules it interacts with. Potential effects could include changes in protein function, alterations in signal transduction pathways, or changes in gene expression. These effects could have downstream consequences at the cellular and organismal levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of its environment, as this could influence the availability of nucleophilic sites for reaction. Additionally, factors such as temperature and the presence of other reactive species could influence its stability .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function
Preparation Methods
1-Bromo-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of hydrogen bromide with vinyl fluoride in the presence of an oxygen catalyst. This reaction is typically carried out in a suitable solvent such as methylene chloride . The reaction conditions include dissolving hydrogen bromide, vinyl fluoride, and a catalytic amount of oxygen into the solvent under controlled conditions to produce this compound .
Another method involves the bromofluorination of ethylene, where ethylene reacts with hydrogen fluoride in the presence of dibromodimethylhydantoin or N-bromosuccinimide . This method, however, has limitations due to low chemical yield and by-product formation.
Chemical Reactions Analysis
1-Bromo-2-fluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can also participate in addition reactions with other halogens or hydrogen halides.
Common reagents used in these reactions include sodium methoxide, magnesium, and diethyl ether . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoroethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of radiopharmaceuticals for imaging and diagnostic purposes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
1-Bromo-2-fluoroethane can be compared with other similar compounds such as:
1-Bromo-2-chloroethane: Similar in structure but with a chlorine atom instead of fluorine.
1-Bromo-2-iodoethane: Contains an iodine atom instead of fluorine.
1-Fluoro-2-chloroethane: Contains both fluorine and chlorine atoms.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can influence its reactivity and applications in different fields .
Properties
IUPAC Name |
1-bromo-2-fluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrF/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAIKFGRHDNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073233 | |
Record name | 2-Bromofluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073233 | |
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Molecular Weight |
126.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [MSDSonline] | |
Record name | 1-Bromo-2-fluoroethane | |
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Boiling Point |
71-72 °C at 760 mm Hg | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |
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Density |
1.7044 at 25 °C/4 °C | |
Record name | 1-BROMO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
762-49-2 | |
Record name | Ethane, 1-bromo-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-49-2 | |
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Record name | 1-Bromo-2-fluoroethane | |
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Record name | 1-BROMO-2-FLUOROETHANE | |
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Record name | 2-Bromofluoroethane | |
Source | EPA DSSTox | |
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Record name | 1-bromo-2-fluoroethane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.000 | |
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Record name | 1-BROMO-2-FLUOROETHANE | |
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Record name | 1-BROMO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788 | |
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